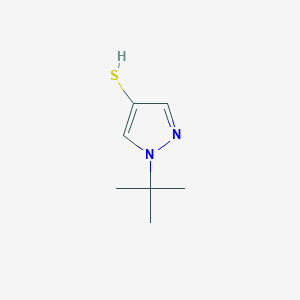
1-(1-Ethynylcyclopentyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethynylcyclopentyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 It is characterized by the presence of an ethynyl group attached to a cyclopentyl ring, which is further connected to a methanamine group
Métodos De Preparación
The synthesis of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of cyclopentylmagnesium bromide with ethynyl bromide to form 1-ethynylcyclopentane. This intermediate is then reacted with formaldehyde and ammonia to yield 1-(1-ethynylcyclopentyl)methanamine. Finally, the methanamine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
1-(1-Ethynylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Ethynylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethynylcyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(1-Ethynylcyclopentyl)methanaminehydrochloride can be compared with similar compounds such as:
1-(1-Ethynylcyclohexyl)methanaminehydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
1-(1-Ethynylcyclopropyl)methanaminehydrochloride: Similar structure but with a cyclopropyl ring.
1-(1-Ethynylcyclobutyl)methanaminehydrochloride: Similar structure but with a cyclobutyl ring.
The uniqueness of this compound lies in its specific ring size and the resulting steric and electronic properties, which influence its reactivity and interactions .
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
(1-ethynylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(7-9)5-3-4-6-8;/h1H,3-7,9H2;1H |
Clave InChI |
FNVSTSHNXWADAP-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)




![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)
![3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine](/img/structure/B13594673.png)






![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)
